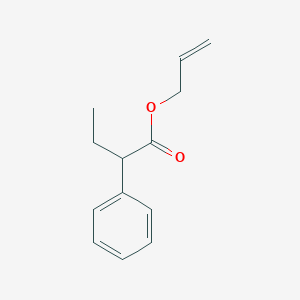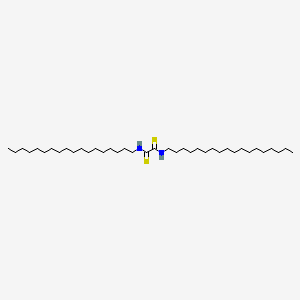
Oxamide, N,N'-dioctadecyldithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N,N’-dioctadecyldithio- is a specialized organic compound with the molecular formula C38H76N2S2. This compound is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by octadecyl groups, and the oxygen atoms are replaced by sulfur atoms. It is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-dioctadecyldithio- typically involves the reaction of oxamide with octadecylamine and a sulfurizing agent. The general synthetic route can be summarized as follows:
Starting Materials: Oxamide, Octadecylamine, and a sulfurizing agent such as Lawesson’s reagent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: Oxamide is first dissolved in a suitable solvent like dichloromethane. Octadecylamine is then added to the solution, followed by the gradual addition of the sulfurizing agent. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure Oxamide, N,N’-dioctadecyldithio-.
Industrial Production Methods
Industrial production of Oxamide, N,N’-dioctadecyldithio- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.
Automated Systems: Automated systems control the addition of reagents and maintain reaction conditions.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-dioctadecyldithio- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under an inert atmosphere.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted at elevated temperatures.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and disulfides.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
Oxamide, N,N’-dioctadecyldithio- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt cell membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems. The long alkyl chains provide hydrophobic interactions that can be utilized in drug encapsulation.
Industry: It is used as an additive in lubricants and surfactants. Its amphiphilic nature enhances the properties of these products.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-dioctadecyldithio- involves its interaction with biological membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfur atoms can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Oxamide: The parent compound, with a simpler structure and different reactivity.
N,N’-Dioctadecyl Oxamide: Similar structure but lacks sulfur atoms, resulting in different chemical properties.
N,N’-Dioctadecyldithio-urea: Contains urea instead of oxamide, leading to variations in reactivity and applications.
Uniqueness
Oxamide, N,N’-dioctadecyldithio- is unique due to the presence of both long alkyl chains and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and disrupt biological membranes sets it apart from other similar compounds.
Properties
CAS No. |
6343-37-9 |
|---|---|
Molecular Formula |
C38H76N2S2 |
Molecular Weight |
625.2 g/mol |
IUPAC Name |
N,N'-dioctadecylethanedithioamide |
InChI |
InChI=1S/C38H76N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(41)38(42)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
HAEZRGWJGIOSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14735949.png)
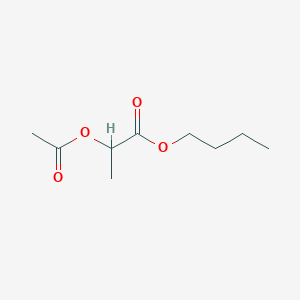
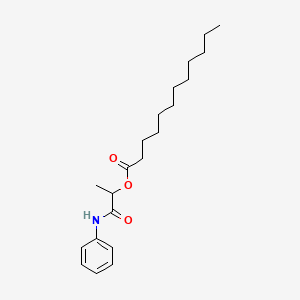
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
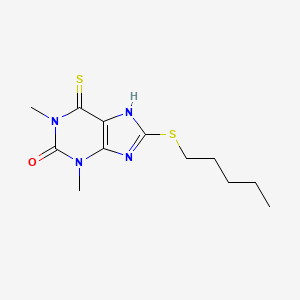
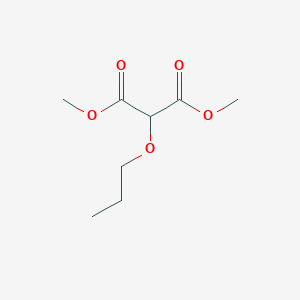
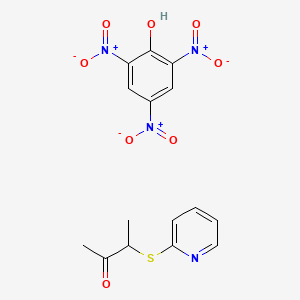
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
